4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Molecular Formula: C₁₃H₁₁ClN₄
Key Features:
- A pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 4 and a 3,5-dimethylphenyl group at position 1.
- Serves as a versatile intermediate in medicinal chemistry due to the reactive 4-chloro group, enabling nucleophilic substitutions (e.g., with amines or thiols) .
- Predicted physicochemical properties include a molecular weight of 258.66 g/mol and a collision cross-section (CCS) of 155.9 Ų for the [M+H]+ adduct .
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-8-3-9(2)5-10(4-8)18-13-11(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYKTCBGIXRDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3,5-dimethylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro group undergoes substitution with amines, hydrazines, and thiols under mild-to-moderate conditions.
Reaction with Amines
Primary and secondary amines replace the chlorine atom via SNAr (nucleophilic aromatic substitution). For example:
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Methylamine : Reacts regioselectively at the 4-position to form 4-methylamino derivatives .
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Piperidine Derivatives : Substitution with 1-(2-hydroxyethyl)piperidine under Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate) yields N-alkylated products .
Example Reaction with Aniline
| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloro-1-(3,5-dimethylphenyl)-pyrazolo... | Aniline | EtOH | Reflux, 5 h | 4-Anilino-1-(3,5-dimethylphenyl)-pyraz... | 65 |
Hydrazine Functionalization
Reaction with hydrazine hydrate produces 4-hydrazinyl derivatives, which serve as precursors for hydrazone formation. Subsequent condensation with aldehydes or ketones generates Schiff base derivatives .
Key Steps
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Hydrazine Substitution :
-
Schiff Base Formation :
Heterocycle Formation
The 4-chloro group facilitates cyclization reactions:
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Triazolo-Pyrimidine Formation : Reaction with phenyl isocyanate under basic conditions yields fused heterocycles .
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Morpholine Derivatives : Substitution with morpholine generates 4-morpholinyl analogs, as seen in kinase inhibitor syntheses .
Stability and Reactivity Trends
-
Acidic Conditions : The compound is stable under mild acid but may degrade in strong acids (e.g., concentrated HCl) .
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Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .
Comparative Reactivity Table
| Reaction Type | Reagent | Conditions | Key Product | Yield Range (%) |
|---|---|---|---|---|
| Chlorination | POCl₃ | Reflux, inert atmosphere | 4-Chloro derivative | 80–90 |
| Amine Substitution | Primary amines | EtOH, reflux | 4-Amino derivatives | 60–75 |
| Hydrazine Substitution | Hydrazine hydrate | EtOH, reflux | 4-Hydrazinyl derivatives | 65–70 |
| Suzuki Coupling | Aryl boronic acids | Pd catalyst, base | 4-Aryl derivatives | 50–65* |
Scientific Research Applications
Chemistry
4-Chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including substitution and coupling reactions. This versatility makes it valuable in developing new synthetic methodologies .
Biology
In biological research, this compound has been investigated for its bioactive properties , particularly its potential as an antimicrobial and anticancer agent. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
|---|---|---|
| A549 | 2.24 | 9.20 |
| MCF-7 | 1.74 | Not specified |
| PC-3 | Not specified | Not specified |
This table illustrates the potency of the compound compared to Doxorubicin, a well-known chemotherapeutic agent .
Medicine
The compound is explored as a potential therapeutic agent due to its ability to interact with specific biological targets such as kinases involved in tumor growth. Research indicates that it can inhibit kinases like Src and Bcr-Abl, which are crucial for cancer progression . The structure-activity relationship studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly influence its biological activity .
Study 1: Antitumor Activity
A comprehensive study evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their anticancer effects. The results indicated that compounds similar to this compound consistently exhibited strong antiproliferative effects across multiple cancer types. The most potent analogs displayed IC50 values under 5 µM across different cell lines .
Study 2: Kinase Inhibition
Another study focused on the inhibition of kinases by pyrazolo[3,4-d]pyrimidines. It was found that certain derivatives could selectively inhibit tumorigenic pathways by targeting specific kinases. This selectivity is vital for developing targeted cancer therapies that minimize side effects while maximizing efficacy .
Mechanism of Action
The mechanism of action of 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or receptors involved in critical cellular pathways. For example, it could inhibit kinases or other signaling proteins, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
A. Halogen vs. Alkyl Substituents
This compound has shown utility in kinase inhibition studies .
4-Chloro-1-(4-Methoxyphenyl)-1H-Pyrazolo[3,4-d]Pyrimidine
B. Steric and Electronic Effects
- The 3,5-dimethylphenyl group in the target compound provides steric bulk, which may hinder interactions with flat binding pockets (e.g., ATP sites in kinases).
A. Chlorine Reactivity
- The 4-chloro group in the target compound is readily displaced by nucleophiles. For example:
- Reaction with 3-methylpiperidine under microwave irradiation yields VU 0080241, a mGluR4 positive allosteric modulator (84% yield) .
- In contrast, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine () contains two reactive chlorines, enabling dual functionalization for diverse pharmacological derivatives .
B. Hydrazinolysis and Schiff Base Formation
- The target compound’s analogs, such as 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (), undergo hydrazinolysis to form hydrazinyl derivatives (73% yield), which further condense with aldehydes/ketones to yield Schiff bases (70–75% yields). The dimethylphenyl substituent in the target compound may slow these reactions due to steric effects .
A. Anticancer Activity
- Target Compound: Limited direct data, but its structural analogs (e.g., 4-(2-arylidenehydrazinyl) derivatives) exhibit antiproliferative activity against prostate and bladder cancer cells when delivered via halloysite nanotubes .
- 4-Chloro-1-(4-chlorophenyl) Analogs : Show enhanced kinase inhibition due to increased electrophilicity from dual chlorine substituents .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Overview
4-Chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. Its structure features a chloro group at the 4-position and a 3,5-dimethylphenyl moiety, which contribute to its unique reactivity and biological profile.
- IUPAC Name : 4-chloro-1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidine
- Molecular Formula : C13H11ClN4
- Molecular Weight : 256.7 g/mol
- CAS Number : 885524-15-2
- SMILES : CN(C)C1=C(C(=N)N=C(C2=C1C(=CN2)Cl)C=C)C=C
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, this compound has shown promising results against various cancer cell lines:
- In vitro Studies : The compound exhibited significant inhibitory activity against A549 lung cancer cells with an IC50 of approximately 2.24 µM, which is notably lower than that of doxorubicin (9.20 µM) used as a control . Flow cytometric analysis indicated that it induces apoptosis in these cells effectively.
| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
|---|---|---|
| A549 | 2.24 | 9.20 |
| MCF-7 | 1.74 | Not specified |
| PC-3 | Not specified | Not specified |
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of cell proliferation. It has been observed to significantly increase the sub-G1 population in cell cycle analysis, indicative of apoptotic events occurring at low micromolar concentrations .
Kinase Inhibition
Research has indicated that pyrazolo[3,4-d]pyrimidines act as inhibitors of various kinases, including Src and Bcr-Abl. The ability to inhibit these kinases is crucial as they play significant roles in tumor growth and progression. For instance, compounds derived from this scaffold have shown variable degrees of selectivity and potency against these targets .
Structure-Activity Relationship (SAR)
The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity:
- Substituents : The presence of the chloro and dimethyl groups enhances the compound's ability to interact with biological targets.
- Analog Studies : Variations in substituent positions have resulted in differing IC50 values across various cancer cell lines, highlighting the importance of specific structural features in determining efficacy .
Study 1: Antitumor Activity
A study assessed the anticancer effects of several pyrazolo[3,4-d]pyrimidine derivatives including our compound. The results indicated that compounds with similar scaffolds consistently exhibited strong antiproliferative effects across multiple cancer types such as breast (MCF-7), lung (A549), and prostate (PC-3) cancers. The most potent analogs showed IC50 values less than 5 µM across these lines .
Study 2: Enzymatic Activity
In another investigation focusing on kinase inhibition, several derivatives were tested against Src and Bcr-Abl kinases. The results showed that modifications at the C4 position significantly affected inhibitory potency, with some compounds achieving over 50% inhibition at low concentrations (1–10 µM) .
Q & A
Q. What are the common synthetic routes for 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, and how are reaction conditions optimized?
A typical synthesis involves cyclization of pyrazole precursors followed by chlorination. For example, a microwave-assisted method starts with 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxamide, which undergoes cyclization in formamide at 200°C for 20 minutes to form the pyrazolo[3,4-d]pyrimidine core. Subsequent treatment with POCl₃ in dichloroethane at 120°C introduces the chlorine substituent . Optimization focuses on solvent choice (e.g., dichloroethane for chlorination), reaction time (45 minutes for POCl₃), and microwave irradiation to enhance yield (up to 91%) and purity .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Structural confirmation relies on ¹H/¹³C NMR and X-ray crystallography . For example:
Q. What preliminary biological activities are associated with this compound?
Pyrazolo[3,4-d]pyrimidines are purine analogs with antitumor potential. While direct data for this compound is limited, structurally similar derivatives inhibit cyclin-dependent kinases (CDKs) , such as CDK2 (IC₅₀ ~50 nM in related compounds), by competing with ATP binding . Initial assays should prioritize kinase inhibition screens and cytotoxicity testing in cancer cell lines .
Advanced Research Questions
Q. How can substituent modifications at the 4-chloro position enhance target selectivity?
Replacing the chloro group with amines or piperidine derivatives (e.g., via nucleophilic substitution with 3-methylpiperidine in DMF) modulates kinase selectivity. For example, 4-(3-methylpiperidin-1-yl) analogs show improved mGluR4 allosteric modulation (EC₅₀ <1 µM) . Methodologically, screen substituent libraries using SPR (surface plasmon resonance) or fluorescence polarization assays to quantify binding affinity shifts .
Q. How do conflicting bioactivity results across studies arise, and how can they be resolved?
Contradictions may stem from assay variability (e.g., ATP concentration in kinase assays) or impurity profiles . For resolution:
Q. What computational strategies predict binding modes with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions. For CDK2, the 3,5-dimethylphenyl group occupies a hydrophobic pocket, while the pyrazolo[3,4-d]pyrimidine core mimics purine H-bonding. Validate predictions with mutagenesis (e.g., Ala-scanning of CDK2’s ATP-binding pocket) .
Q. How can regioselectivity challenges in derivatization be addressed?
Regioselectivity in N-alkylation or halogenation is controlled by:
- Directing groups : Electron-withdrawing substituents (e.g., Cl) direct electrophiles to the 4-position .
- Catalysts : Pd-mediated cross-coupling (e.g., Suzuki with aryl boronic acids) selectively functionalizes the pyrimidine ring .
Monitor reactions with LC-MS to track intermediate formation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
